molecular formula C10H9BrINO B13689762 1-(4-Bromo-2-iodophenyl)-2-pyrrolidinone

1-(4-Bromo-2-iodophenyl)-2-pyrrolidinone

Cat. No.: B13689762
M. Wt: 365.99 g/mol
InChI Key: IEKHBFSJOKLUQI-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-iodophenyl)-2-pyrrolidinone is a halogenated derivative of 2-pyrrolidinone, a five-membered lactam ring system. The compound features a phenyl ring substituted with bromine (Br) at the para-position and iodine (I) at the ortho-position, attached to the pyrrolidinone scaffold.

The bromine and iodine substituents contribute to its molecular weight (estimated ~356.99 g/mol) and lipophilicity, which may influence solubility and blood-brain barrier permeability compared to non-halogenated analogs .

Properties

Molecular Formula

C10H9BrINO

Molecular Weight

365.99 g/mol

IUPAC Name

1-(4-bromo-2-iodophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9BrINO/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2

InChI Key

IEKHBFSJOKLUQI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often involve the use of organoboron reagents, palladium catalysts, and appropriate solvents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may include techniques such as recrystallization and chromatography to ensure the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-iodophenyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(4-Bromo-2-iodophenyl)-2-pyrrolidinone has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-iodophenyl)-2-pyrrolidinone involves its interaction with molecular targets and pathways within a system. The presence of bromine and iodine atoms allows for unique reactivity and binding properties, which can influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-Bromo-2-iodophenyl)-2-pyrrolidinone and related compounds:

Compound Name Substituents on Phenyl Ring Molecular Formula Molar Mass (g/mol) Key Pharmacological Activities References
This compound 4-Bromo, 2-iodo C₁₀H₉BrINO ~356.99 Not explicitly reported (inferred: potential anticonvulsant/antimicrobial) -
1-(4-Bromo-3-methylphenyl)-2-pyrrolidone 4-Bromo, 3-methyl C₁₁H₁₂BrNO 254.12 Anticancer (structural analog activity)
1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine 4-Bromo, 2-fluoro C₁₁H₁₁BrFNO 272.12 Not reported; safety data available
1-(4-Chlorophenyl)-2-pyrrolidinone 4-Chloro C₁₀H₁₀ClNO 195.65 Safety profile studied
1-(2-Bromophenyl)-4-[1-(2-methylallyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone 2-Bromo + benzimidazolyl complex C₂₂H₂₁BrN₃O 447.33 Potential kinase inhibition (structural inference)
Salinosporamide A Marine-derived proteasome inhibitor (non-phenyl) C₁₅H₂₀ClNO₄ 313.78 Proteasome inhibition, anticancer

Structural and Electronic Effects

  • Iodine’s larger atomic radius may increase steric hindrance, reducing binding efficiency but improving metabolic stability .
  • Comparison with Fluorinated Analogs: The fluorinated derivative 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine (C₁₁H₁₁BrFNO) has a lower molar mass (272.12 vs. ~356.99) and higher electronegativity, which could improve solubility but reduce lipophilicity .

Pharmacological Activity

  • Anticancer Potential: While this compound’s activity is unreported, analogs like 1-(4-Bromo-3-methylphenyl)-2-pyrrolidone (C₁₁H₁₂BrNO) and Salinosporamide A (C₁₅H₂₀ClNO₄) demonstrate cytotoxicity and proteasome inhibition, suggesting similar mechanisms for the target compound .
  • Antimicrobial and Anticonvulsant Activity: The 2-pyrrolidinone core in piracetam (2-oxo-1-pyrrolidine acetamide) is critical for neuroprotective effects, implying that halogenation may modulate CNS activity in the target compound .

Biological Activity

1-(4-Bromo-2-iodophenyl)-2-pyrrolidinone is a compound of interest in medicinal chemistry due to its unique structural attributes, particularly the presence of halogen substituents on the aromatic ring. These modifications can significantly influence its biological activity, including antimicrobial, anticancer, and cytotoxic properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Structural Characteristics

The compound's molecular formula is C10H8BrINOC_{10}H_{8}BrINO with a molecular weight of approximately 307.08 g/mol. The structure features a pyrrolidinone ring linked to a brominated and iodinated phenyl group, which enhances its reactivity and potential bioactivity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Compounds related to this compound have shown effectiveness against various bacterial strains. For instance, studies on halogenated pyrrolidinones indicate a broad spectrum of antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstReference
This compoundStaphylococcus aureus, E. coli
1-(4-Chloro-2-iodophenyl)-2-pyrrolidinoneKlebsiella pneumoniae
5-Oxopyrrolidine derivativesMultidrug-resistant pathogens

Cytotoxic Effects

Cytotoxicity studies have demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. For example, in vitro assays using A549 human lung adenocarcinoma cells showed significant reductions in cell viability at concentrations as low as 100 µM.

Table 2: Cytotoxicity Results in Cancer Cell Lines

Compound NameIC50 (µM)Cell LineReference
This compound64 ± 5A549 (lung adenocarcinoma)
Cisplatin12 ± 3A549

The proposed mechanism of action for the cytotoxic effects involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, the halogen substituents may enhance binding affinity to specific biological targets, increasing efficacy.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Efficacy : In a study involving various pyrrolidinone derivatives, it was observed that modifications at the phenyl ring significantly affected anticancer activity. Substituents such as bromine and iodine were correlated with enhanced activity against A549 cells, suggesting that similar modifications in this compound could yield promising results.
  • Antimicrobial Screening : In another study focusing on antimicrobial properties, derivatives were tested against resistant strains of bacteria, showing that halogenated compounds had superior activity compared to their non-halogenated counterparts.

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